molecular formula C13H19BBrNO4 B6161953 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 2121511-88-2

3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B6161953
CAS RN: 2121511-88-2
M. Wt: 344
InChI Key:
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Description

The compound “3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C13H19BBrNO3 . It is an important intermediate for the synthesis of cholinergic drugs which can treat gastrointestinal diseases .


Molecular Structure Analysis

The molecular structure of this compound is triclinic, with parameters a = 6.5459 (3) Å, b = 11.2565 (5) Å, c = 11.8529 (5) Å, α = 106.938 (2)°, β = 105.657 (2)°, γ = 106.628 (2)° . The crystal structure of a similar compound, 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has been studied in detail .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 417.31 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura coupling is a powerful method for constructing carbon–carbon bonds. In this reaction, boronic acids react with aryl or vinyl halides in the presence of a palladium catalyst. Our compound, 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester, serves as an excellent boronic acid reagent for these cross-coupling reactions. Researchers use it to synthesize complex organic molecules, including pharmaceutical intermediates and natural products .

Positive GABAA Receptor Modulators

GABAA receptors play a crucial role in inhibitory neurotransmission in the central nervous system. Some derivatives of our compound have been investigated as positive modulators of GABAA receptors. These compounds enhance receptor activity, potentially leading to therapeutic applications in anxiety, epilepsy, and other neurological disorders .

Orally Active Corticotropin Releasing Factor-1 (CRF-1) Receptor Antagonists

CRF-1 receptors are involved in stress responses and mood regulation. Researchers have explored our compound and related derivatives as CRF-1 receptor antagonists. These compounds may have potential in treating stress-related disorders, depression, and anxiety .

Synthesis of Benzopyranone Derivatives

Benzopyranones are versatile compounds with diverse biological activities. Researchers have utilized 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester in the preparation of benzopyranone derivatives. These derivatives may exhibit anti-inflammatory, antioxidant, or antitumor properties .

Microwave-Enhanced Synthesis of Trisubstituted Pyridazines

Pyridazines are heterocyclic compounds with various applications. Our compound has been employed in the microwave-assisted synthesis of trisubstituted pyridazines. These pyridazines find use in medicinal chemistry, agrochemicals, and materials science .

Total Synthesis of Natural Products

Researchers have used our compound in total synthesis routes to complex natural products. For instance, it has been part of the synthesis of fostriecin, a natural product with intriguing biological activity. Such applications highlight the versatility of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester in organic synthesis .

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, targeting electrophilic carbon centers .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic ester transfers its organic group to a metal catalyst, typically palladium . This transfer is facilitated by a base and results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a crucial method for forming carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, suggesting that the compound could indirectly affect various biochemical pathways through its role in the synthesis of bioactive compounds .

Pharmacokinetics

It’s important to note that boronic esters, including pinacol boronic esters, are generally considered stable and resistant to hydrolysis, which could influence their absorption and stability .

Result of Action

The primary result of the action of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of protodeboronation, a reaction that this compound can undergo, is known to be influenced by the pH of the environment . Additionally, the compound’s stability may be affected by temperature, as it is typically stored at 2-8°C .

Safety and Hazards

The compound is classified under Hazard Classifications Acute Tox. 3 Oral and has a storage class code of 6.1C - Combustible, acute toxic Cat.3 / toxic compounds which causing chronic effects . It should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(15)11(18-6)16-10(8)17-5/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTBRJXJMQQZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134550
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121511-88-2
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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